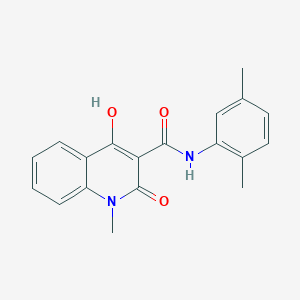
Azide cyanine dye 728
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide cyanine dye 728 is a multifunctional dye widely used in biological experiments. It is known for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Vorbereitungsmethoden
. This method involves the reaction of azides with alkynes to form triazoles. The dye can also be prepared using cyclooctyne moieties, which enable copper-free click reactions . The reaction conditions typically involve solvents like water, ethanol, DMF, and DMSO, and the dye exhibits bright fluorescence with near-infrared emission .
Analyse Chemischer Reaktionen
Azide cyanine dye 728 undergoes various chemical reactions, including:
Click Reactions: Copper-catalyzed 1,3-dipolar cycloaddition with alkynes to form triazoles.
Bioorthogonal Labeling: Reaction with azido sugars for click-labeling of surface glycoproteins.
Fluorescence Resonance Electron Transfer (FRET): Used in FRET applications due to its large Stokes shift.
Common reagents used in these reactions include copper catalysts, azides, and alkynes. The major products formed are triazoles and labeled biomolecules .
Wissenschaftliche Forschungsanwendungen
Azide cyanine dye 728 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of azide cyanine dye 728 involves its ability to participate in click reactions, forming stable triazole linkages with target molecules . This dye is particularly useful in bioorthogonal labeling, where it reacts with azido sugars to label surface glycoproteins efficiently . The dye’s large Stokes shift makes it suitable for FRET applications, as it minimizes interference with the spectral bands of other fluorophores .
Vergleich Mit ähnlichen Verbindungen
Azide cyanine dye 728 is unique due to its multifunctional properties and large Stokes shift. Similar compounds include:
Cyanine 3 Dye (Cy3): Used in fluorescence microscopy and flow cytometry.
Cyanine 5 Dye (Cy5): Popular in FRET experiments and multi-color imaging.
Cyanine 7 Dye (Cy7): Utilized in in vivo imaging due to its near-infrared properties.
Sulfo-Cyanine Dyes: Enhanced water solubility for biological applications.
These similar compounds share the characteristic polymethine bridge and nitrogen-containing heterocycles, but this compound stands out for its specific applications in click chemistry and bioorthogonal labeling .
Eigenschaften
Molekularformel |
C40H52N6O6S2 |
|---|---|
Molekulargewicht |
777.0 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+ |
InChI-Schlüssel |
XEWMTEFQJKJRAZ-TXRIKVQFSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


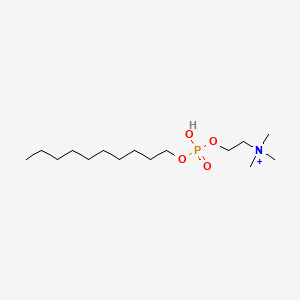
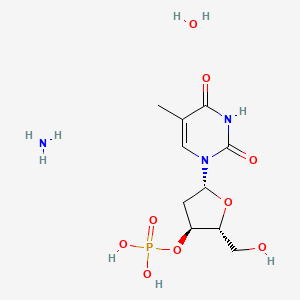

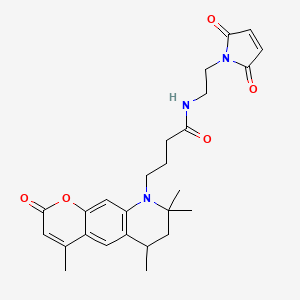
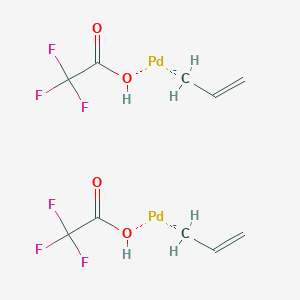
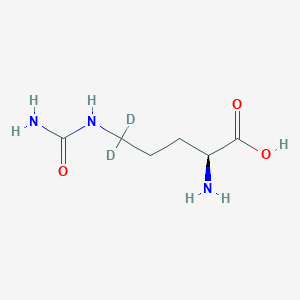


![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

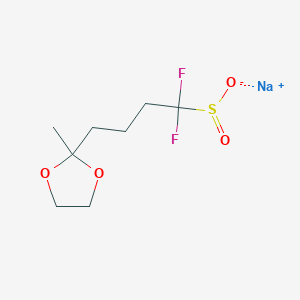

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
